

Spectroscopic Characterization of Cedrenol: A Technical Guide

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Compound of Interest

Compound Name: Cedrenol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Cedrenol**, a sesquiterpenoid alcohol found in the essential oils of various coniferous trees. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Cedrenol**, along with detailed experimental protocols for these analytical techniques.

Introduction

Cedrenol (C₁₅H₂₄O, Molar Mass: 220.35 g/mol) is a bicyclic sesquiterpene alcohol valued for its characteristic woody and sweet aroma, making it a significant component in the fragrance industry.^[1] Beyond its olfactory properties, the unique chemical structure of **Cedrenol** makes its precise characterization essential for quality control, synthetic chemistry, and potential applications in drug development. This guide focuses on the key spectroscopic techniques used to elucidate and confirm the structure of **Cedrenol**.

Spectroscopic Data

The following sections present the available spectroscopic data for **Cedrenol**. While a complete, unified dataset from a single source is not readily available in the public domain, this guide compiles and presents the most reliable information from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, unambiguously assigned high-resolution NMR dataset for **Cedrenol** is not publicly available, the existence of both ^1H and ^{13}C NMR data has been reported in the literature.[1] The ^{13}C NMR spectrum is noted to show characteristic peaks for the carbon skeleton, including signals for the hydroxyl-bearing carbon and the methylene group.[1]

Table 1: Summary of Reported NMR Data for **Cedrenol** Analogs

Nucleus	Chemical Shift (ppm) Range	Functional Group Assignment
^{13}C	(Not available for Cedrenol)	(Assignments for a complete Cedrenol spectrum are not currently published)
^1H	(Not available for Cedrenol)	(Assignments for a complete Cedrenol spectrum are not currently published)

Note: Researchers are encouraged to acquire and publish a complete, high-resolution 1D and 2D NMR dataset for **Cedrenol** to contribute to the scientific record.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Cedrenol** is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.

Table 2: Characteristic Infrared Absorption Bands for **Cedrenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydroxyl group)[1]
3080-3010	Medium	=C-H stretch (alkene)
2960-2850	Strong	C-H stretch (alkane)
1680-1620	Medium	C=C stretch (alkene)[1]
1470-1430	Medium	C-H bend (alkane)
1380-1370	Medium	C-H bend (gem-dimethyl)
1100-1000	Strong	C-O stretch (secondary alcohol)
910-890	Strong	=CH ₂ bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of 8-Cedren-13-ol, an isomer of **Cedrenol**, is available and provides a representative fragmentation pattern.

Table 3: Mass Spectrometry Data for 8-Cedren-13-ol (**Cedrenol** Isomer)

m/z	Relative Intensity (%)	Possible Fragment Interpretation
220	15	$[M]^+$ (Molecular Ion)
205	20	$[M - CH_3]^+$
189	10	$[M - CH_3 - H_2O]^+$
161	35	$[C_{12}H_{17}]^+$
147	25	$[C_{11}H_{15}]^+$
133	40	$[C_{10}H_{13}]^+$
119	60	$[C_9H_{11}]^+$
105	80	$[C_8H_9]^+$
95	100	$[C_7H_7]^+$ (Base Peak)
91	75	$[C_7H_7]^+$ (Tropylium ion)
79	50	$[C_6H_7]^+$
69	45	$[C_5H_9]^+$
55	55	$[C_4H_7]^+$
43	65	$[C_3H_7]^+$
41	90	$[C_3H_5]^+$

Source: Adapted from NIST WebBook for 8-Cedren-13-ol.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Cedrenol**. These protocols are based on standard practices for the analysis of sesquiterpenoids and viscous liquid natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring 1H and ^{13}C NMR spectra of **Cedrenol**.



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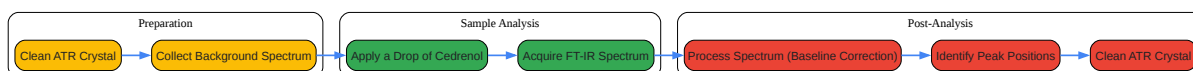
NMR Experimental Workflow

- Sample Preparation:
 - Weigh 5-10 mg of purified **Cedrenol** into a clean, dry vial.
 - Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Vortex the vial until the sample is completely dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire a standard one-dimensional (1D) ^1H NMR spectrum.
 - Acquire a 1D ^{13}C NMR spectrum with proton decoupling.
 - (Optional but recommended) Acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra to aid in carbon multiplicity assignment.

- (Optional but recommended) Acquire two-dimensional (2D) NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for complete structural elucidation.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
 - Perform phase and baseline corrections.
 - Calibrate the ^1H and ^{13}C spectra using the TMS signal at 0.00 ppm.
 - Integrate the signals in the ^1H spectrum.
 - Perform peak picking to determine the chemical shifts of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of **Cedrenol**, which is a viscous liquid.



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FT-IR Experimental Workflow

- Instrument Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
 - Collect a background spectrum to account for atmospheric CO_2 and H_2O .

- Sample Application:
 - Place a small drop of neat, viscous **Cedrenol** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing and Cleaning:
 - Perform baseline correction on the acquired spectrum.
 - Identify and label the wavenumbers of the significant absorption peaks.
 - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the **Cedrenol** sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the GC-MS analysis of **Cedrenol**.



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GC-MS Experimental Workflow

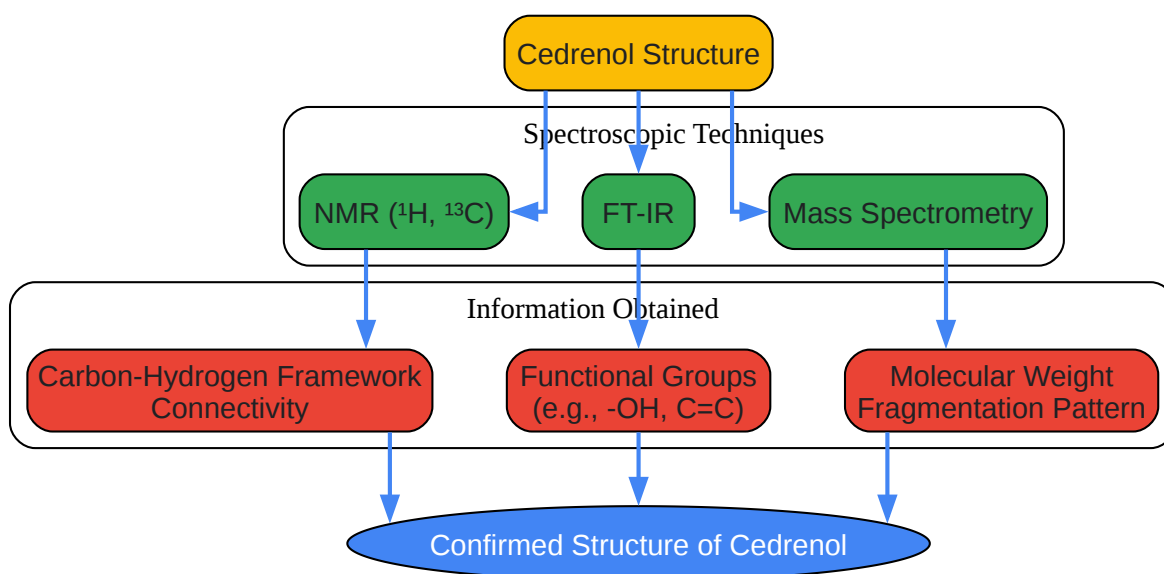
- Sample Preparation:
 - Prepare a dilute solution of **Cedrenol** (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

- If necessary, filter the solution through a 0.45 μm syringe filter to remove any particulate matter.
- Transfer the filtered solution to a 2 mL GC autosampler vial.
- GC-MS Parameters:
 - Injector: Splitless mode, 250 $^{\circ}\text{C}$.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp to 240 $^{\circ}\text{C}$ at a rate of 5 $^{\circ}\text{C}/\text{min}$.
 - Hold at 240 $^{\circ}\text{C}$ for 5 minutes.
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.
 - Quadrupole Temperature: 150 $^{\circ}\text{C}$.
- Data Analysis:
 - Identify the chromatographic peak corresponding to **Cedrenol**.
 - Extract the mass spectrum for this peak.

- Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST/Wiley) for confirmation.

Logical Relationships in Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive structural elucidation of **Cedrenol**.



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